Shisonin

Anthocyanin Stability Kinetic Modeling Food Chemistry

Shisonin (cyanidin 3-O-(6-O-p-coumaroyl-β-D-glucoside)-5-O-β-D-glucoside) is the principal diacylated anthocyanin in Perilla frutescens. Its unique p-coumaroyl acylation confers superior thermal and UV stability over malonylshisonin, making it the preferred natural colorant for heat-processed and light-exposed products. As the defined substrate for anthocyanin 5-O-glucoside 6′′′-O-malonyltransferase (EC 2.3.1.172), high-purity Shisonin (≥97.5% by HSCCC) is essential for enzymatic assays, metabolic engineering, and LC-MS/MS method validation. Generic Perilla anthocyanin substitutes cannot replicate its stability or function.

Molecular Formula C36H37O18+
Molecular Weight 757.7 g/mol
Cat. No. B1232578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShisonin
Molecular FormulaC36H37O18+
Molecular Weight757.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O
InChIInChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-4-7-20(40)21(41)9-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-3-15-1-5-17(38)6-2-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1
InChIKeyYPXWWSJGANMFFQ-AQAMAIGXSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shisonin for Scientific Research and Industrial Procurement: Baseline Chemical Profile and Procurement Considerations


Shisonin (cyanidin 3-O-(6-O-p-coumaroyl-β-D-glucoside)-5-O-β-D-glucoside) is a diacylated anthocyanin pigment that constitutes the principal red-purple colorant in Perilla frutescens (shiso) leaves [1]. Its molecular structure comprises a cyanidin chromophore glycosylated at the 3-O and 5-O positions, with a p-coumaroyl aromatic acyl group esterified to the 3-O-glucoside moiety [2]. This specific acylation pattern distinguishes shisonin from other in-class anthocyanins and fundamentally governs its physicochemical properties, stability profile, and potential research and industrial applications [3].

Why Shisonin Cannot Be Interchanged with Malonylshisonin or Cyanidin Analogs in Controlled Experimental Systems


Generic substitution within the Perilla anthocyanin class is not scientifically defensible due to pronounced differences in structural acylation, stability under thermal and photolytic stress, and chromatographic behavior. Shisonin (C36H37O18⁺; exact mass 757.19799) and malonylshisonin (C39H39O21⁺; exact mass 843.19783) differ by the presence of a malonyl group at the 5-O-glucoside moiety [1]. This structural variation directly translates to divergent degradation kinetics under heating and UV irradiation, with malonylshisonin exhibiting markedly greater lability [2]. Consequently, any experimental or industrial process that relies on a specific anthocyanin profile—whether for colorimetric standardization, biosynthetic pathway investigation, or stability modeling—requires compound-specific sourcing rather than class-level approximation [3].

Shisonin Quantitative Differentiation: Head-to-Head Comparative Evidence for Scientific Selection


Thermal Degradation Kinetics: Shisonin vs. Malonylshisonin Under Heating

Under identical heating conditions, shisonin exhibits superior thermal stability compared to malonylshisonin, the predominant anthocyanin in Perilla extracts. While shisonin degradation follows first-order kinetics at pH 3 and 4, malonylshisonin has been identified as 'the most labile' pigment under heating [1]. This differential stability is critical for applications requiring thermal processing, as malonylshisonin degrades more rapidly, leading to accelerated color loss [2].

Anthocyanin Stability Kinetic Modeling Food Chemistry

Photostability: Shisonin Demonstrates Lower UV-Induced Fading Relative to Malonylshisonin

Under UV-light irradiation, malonylshisonin in Perilla anthocyanin (shiso AN) extracts is explicitly characterized as 'the most labile' major pigment, indicating that shisonin is comparatively more photostable [1]. The differential susceptibility to UV-induced fading has direct implications for applications exposed to light, where shisonin maintains color intensity longer than its malonylated counterpart [2].

Photodegradation UV Stability Pigment Chemistry

Chromatographic Resolution: HSCCC Enables High-Purity Isolation of Shisonin (97.5%) vs. Malonylshisonin (96.7%)

High-speed countercurrent chromatography (HSCCC) using a n-butanol-tert-butyl methyl ether-acetonitrile-water (2:2:1:5 + 0.1% TFA) solvent system resolves shisonin and malonylshisonin with distinct retention and purity outcomes. From 1.0 g of XAD-7 Perilla extract, HSCCC yielded 8.6 mg of shisonin at 97.5% purity and 10.1 mg of malonylshisonin at 96.7% purity [1]. The 0.8 percentage point higher purity of shisonin under identical preparative conditions indicates more favorable chromatographic behavior and reduced co-eluting impurities.

Preparative Chromatography Natural Product Isolation Purity Analysis

pH-Dependent Absorbance Profile: Shisonin Degradation Kinetics at pH 3 and 4

Shisonin exhibits quantifiable pH-dependent degradation kinetics that inform buffer selection for experimental and formulation work. At pH values less than 6, shisonin absorbance decreases with increasing pH. The degradation at pH 3 and 4 follows first-order reaction kinetics, with quantifiable rate constants that enable predictive modeling of color stability [1]. This kinetic parameterization is not equally well-characterized for other Perilla anthocyanins in the same model systems.

pH Stability Spectrophotometry Kinetic Modeling

Biosynthetic Intermediate Status: Shisonin as Direct Precursor to Malonylshisonin

Shisonin occupies a defined position as the immediate biosynthetic precursor to malonylshisonin in the anthocyanin pathway. The enzyme anthocyanin 5-O-glucoside 6′′′-O-malonyltransferase (EC 2.3.1.172) catalyzes the malonylation of shisonin using malonyl-CoA to yield malonylshisonin [1]. This enzymatic relationship establishes shisonin as the requisite substrate for studies investigating malonyltransferase activity, pathway engineering in heterologous systems, or in vitro reconstitution of acylated anthocyanin biosynthesis [2].

Anthocyanin Biosynthesis Enzymatic Conversion Metabolic Engineering

Structural Distinction: Molecular Formula and Exact Mass Differentiation from Malonylshisonin

Shisonin (C36H37O18⁺; exact mass 757.19799) and malonylshisonin (C39H39O21⁺; exact mass 843.19783) are structurally distinguished by the presence of a malonyl moiety (C3H2O3) esterified to the 5-O-glucoside in the latter [1]. This structural difference yields a molecular weight increase of 86 Da and a distinct MS/MS fragmentation pattern, enabling unambiguous analytical differentiation via UPLC-ESI-IT-TOF-MSn [2]. Accurate identification and quantification therefore require compound-specific reference standards; class-based calibration using one compound to quantify the other introduces systematic error.

Structural Elucidation Mass Spectrometry Analytical Chemistry

Evidence-Based Application Scenarios for Shisonin Procurement in Research and Industry


Development of Thermally Processed Natural Colorant Formulations

Given shisonin's superior thermal stability relative to malonylshisonin, as evidenced by its first-order degradation kinetics and the documented greater lability of malonylshisonin under heating, shisonin is the preferred anthocyanin for natural colorant applications involving thermal processing (e.g., pasteurization, baking, hot-fill beverages). Formulators seeking to minimize color fading during heat treatment should prioritize shisonin-enriched Perilla extracts or purified shisonin as the active coloring agent [1].

Photostable Pigment Sourcing for Light-Exposed Consumer Goods

Shisonin's demonstrated resistance to UV-induced fading—contrasted with the explicit characterization of malonylshisonin as the most UV-labile major Perilla pigment—makes shisonin the compound of choice for colorant applications in products with extended light exposure, such as clear beverage bottles, cosmetic packaging, or retail display settings. Procurement specifications should require quantification of shisonin-to-malonylshisonin ratio to ensure photostability performance [1].

Analytical Reference Standards for Perilla-Derived Anthocyanin Quantification

The structural differentiation between shisonin (C36H37O18⁺; exact mass 757.19799) and malonylshisonin (C39H39O21⁺; exact mass 843.19783) necessitates compound-specific analytical standards for accurate LC-MS/MS quantification. High-purity shisonin (97.5% achievable via HSCCC) provides the requisite reference material for method validation, peak identification, and calibration curve construction in studies characterizing Perilla frutescens extracts or finished products [1][2].

Enzymatic Studies of Anthocyanin Acyltransferases and Metabolic Engineering

As the defined substrate for anthocyanin 5-O-glucoside 6′′′-O-malonyltransferase (EC 2.3.1.172), shisonin is the essential starting material for in vitro enzymatic assays investigating malonyltransferase activity, substrate specificity, or inhibitor screening. Metabolic engineering efforts aimed at reconstituting acylated anthocyanin biosynthesis in heterologous hosts require shisonin as the pathway intermediate; malonylshisonin cannot fulfill this role [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shisonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.